molecular formula C10H8BrNO B8791691 5-Bromo-2-methylquinolin-6-ol

5-Bromo-2-methylquinolin-6-ol

Cat. No.: B8791691
M. Wt: 238.08 g/mol
InChI Key: CBBZBPMLSSRBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methylquinolin-6-ol is a brominated quinoline derivative characterized by a hydroxyl (-OH) group at position 6, a methyl (-CH₃) group at position 2, and a bromine atom at position 3. Quinoline derivatives are widely studied for their pharmaceutical and agrochemical applications due to their heterocyclic aromatic structure, which enables interactions with biological targets such as enzymes and receptors. The bromine atom enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen bonding, influencing solubility and binding affinity.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-2-methylquinolin-6-ol

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11/h2-5,13H,1H3

InChI Key

CBBZBPMLSSRBGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The following table summarizes compounds structurally related to 5-Bromo-2-methylquinolin-6-ol, based on substituent patterns and similarity indices derived from structural analyses (e.g., Tanimoto coefficients):

Compound Name CAS Number Substituents (Positions) Similarity Score Key Differences vs. Target Compound
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one 1420792-11-5 Br (8), F (6), CH₃ (5), ketone (2) 0.87 Fluorine at 6, ketone instead of hydroxyl
5-Bromo-8-fluoroquinolin-2(1H)-one 1341609-10-6 Br (5), F (8), ketone (2) 0.91 Fluorine at 8, no methyl group
5-Bromo-2-benzyloxy-6-methylpyridine 440122-66-7 Br (5), benzyloxy (2), CH₃ (6) 0.76 Pyridine core, benzyloxy vs. hydroxyl
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol 960298-00-4 Br (7), benzo[d]oxazole core, -OH (5) 0.74 Oxazole ring replaces quinoline backbone

Substituent Effects on Physicochemical Properties

  • Halogen Substitution: Bromine vs. Fluorine at position 6 (as in 1420792-11-5) may improve metabolic stability but reduce solubility compared to the hydroxyl group in the target compound.
  • Functional Group Variations: Ketone at position 2 (e.g., 1420792-11-5) eliminates hydrogen-bond-donating capacity, which could reduce interactions with polar residues in enzyme active sites compared to the methyl group in this compound.
  • Core Structure Differences: Pyridine (440122-66-7) and benzo[d]oxazole (960298-00-4) cores lack the fused benzene ring of quinoline, reducing π-π stacking interactions critical for DNA intercalation or kinase inhibition .

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